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Compound of Interest

Compound Name:
Octadeca-9,17-dien-12,14-diyne-

1,11,16-triol

Cat. No.: B15559389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

C18 polyacetylenes, a class of naturally occurring compounds characterized by a long

hydrocarbon chain with multiple triple bonds, have garnered significant attention in the scientific

community for their potent cytotoxic and anti-inflammatory properties. Found in a variety of

plants from the Apiaceae and Araliaceae families, these molecules present a promising scaffold

for the development of novel therapeutics. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of prominent C18 polyacetylenes, supported by

experimental data, detailed methodologies, and pathway visualizations to aid in future research

and drug discovery efforts.

Comparative Analysis of Biological Activity
The bioactivity of C18 polyacetylenes is intricately linked to their unique structural features. The

presence and position of hydroxyl groups, the stereochemistry of chiral centers, and the overall

confirmation of the C18 backbone all play crucial roles in dictating their cytotoxic and anti-

inflammatory potency.

Cytotoxic Activity
The cytotoxic effects of C18 polyacetylenes are a key area of investigation for their potential as

anticancer agents. These compounds have been shown to induce apoptosis and cause cell
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cycle arrest in various cancer cell lines. The following table summarizes the cytotoxic activity

(IC50 values) of several C18 polyacetylenes against a range of cancer cell lines.
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Compound Structure Cell Line IC50 (µM) Reference(s)

(3R,10R)-

Panaxydiol
C18H26O2

HL-60 (Human

promyelocytic

leukemia)

0.13 [1]

HCT-116

(Human colon

cancer)

0.50 [1]

Stipuol C18H24O2

HL-60 (Human

promyelocytic

leukemia)

0.28 [1]

HCT-116

(Human colon

cancer)

0.80 [1]

Panaxytriol C18H26O3

CCRF-CEM

(Human

lymphoblastic

leukemia)

5.0

Panaxytriol

Acetonide

(PXTA)

C21H30O3

CCRF-CEM

(Human

lymphoblastic

leukemia)

2.3

PXTA Isomer

(PXTAI)
C21H30O3

CCRF-CEM

(Human

lymphoblastic

leukemia)

0.48

PXTAEI C23H34O3

CCRF-CEM

(Human

lymphoblastic

leukemia)

2.0

(9Z,16S)-16-

Hydroxy-9,17-

octadecadiene-

C18H22O3 RAW 264.7

(Murine

macrophage)

>100 (for

cytotoxicity)

[2]
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12,14-diynoic

acid (HODA)

Structure-Activity Relationship Insights for Cytotoxicity:

Hydroxyl Groups: The presence and position of hydroxyl groups significantly influence

cytotoxicity. For instance, the modification of the C9-C10 diol in panaxytriol to an acetonide

(PXTA) enhances its cytotoxic activity.

Stereochemistry: The stereochemistry at chiral centers is critical. The C3 epimer of PXTA

(PXTAI) exhibits a nearly five-fold increase in cytotoxicity against CCRF-CEM cells

compared to PXTA.

Terminal Group: The nature of the terminal group on the hydrocarbon chain can also affect

activity. For example, C17 and C18 polyacetylenes with a terminal double bond are generally

more potent inhibitors of pancreatic cancer cell proliferation than their counterparts with a

terminal single bond[1].

Anti-inflammatory Activity
C18 polyacetylenes also exhibit notable anti-inflammatory effects, primarily through the

inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Compound Assay Cell Line IC50 (µM) Reference(s)

(9Z,16S)-16-

Hydroxy-9,17-

octadecadiene-

12,14-diynoic

acid (HODA)

NO Production

Inhibition
RAW 264.7 4.28 [2]

Falcarinol-type

polyacetylenes

(general)

PGE2 Production

Inhibition

LPS-induced

macrophages
1.54 - 3.08 [3]
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Inhibition of Inflammatory Mediators: Compounds like HODA demonstrate potent inhibition of

NO production in macrophages, a key process in the inflammatory cascade[2]. Falcarinol-

type polyacetylenes have been shown to inhibit the production of prostaglandin E2 (PGE2),

indicating an inhibitory effect on cyclooxygenase (COX) enzymes[3].

Key Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key

biological assays are provided below.

WST-1 Cell Viability Assay
This colorimetric assay is used to quantify cell proliferation and viability.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of

culture medium.

Compound Treatment: Add the C18 polyacetylene compounds at various concentrations to

the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2

incubator.

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at

450 nm using a microplate reader. The absorbance is directly proportional to the number of

viable cells.

Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the

apoptotic pathway.

Protocol:
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Cell Treatment: Treat cells with the C18 polyacetylene compounds as described for the

WST-1 assay.

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the

manufacturer's instructions.

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of a white-

walled 96-well plate containing the treated cells.

Incubation: Incubate the plate at room temperature for 1-2 hours.

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

The luminescent signal is proportional to the amount of caspase activity.

Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

Cell Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and stimulate with

lipopolysaccharide (LPS) in the presence or absence of the C18 polyacetylene compounds

for 24 hours.

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

Griess Reagent Addition: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each

supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

Second Reagent Addition: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine

dihydrochloride solution) and incubate for another 5-10 minutes at room temperature.

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite

is determined from a standard curve.

Signaling Pathways and Mechanisms of Action
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The biological effects of C18 polyacetylenes are mediated through their interaction with various

cellular signaling pathways. The following diagrams, generated using the DOT language,

illustrate some of the key pathways modulated by these compounds.
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Experimental workflow for screening C18 polyacetylenes for anti-inflammatory activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15559389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LPS

TLR4

IKK Complex

activates

IκBα

phosphorylates

NF-κB
(p50/p65)

releases

Nucleus

translocates to

Pro-inflammatory
Gene Expression
(iNOS, COX-2)

induces

C18 Polyacetylenes

inhibits

inhibits
translocation

Click to download full resolution via product page

Inhibition of the NF-κB signaling pathway by C18 polyacetylenes.
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Activation of the Keap1-Nrf2 antioxidant response pathway by C18 polyacetylenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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